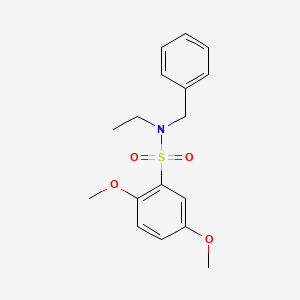

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its benzyl and ethyl substituents attached to a 2,5-dimethoxybenzenesulfonamide core. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest for researchers.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine and ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonamide bond.

Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Cleaved sulfonamide products.

Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Properties

Recent studies have indicated that N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide exhibits significant anticancer properties. Its mechanism involves the inhibition of specific enzymes that play a role in cancer cell proliferation. For instance, a study demonstrated that this compound could inhibit the activity of pyruvate kinase (PK), an enzyme critical for cancer metabolism. In HepG2 cells, it was observed that the compound induced a notable decrease in PK activity, suggesting its potential as a therapeutic agent for metabolic dysfunction-associated fatty liver disease (MAFLD) and possibly other cancers .

Neuroprotective Effects

The compound also shows promise in neuroprotection. It has been reported to activate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. Activation of this pathway can lead to increased expression of cytoprotective enzymes, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Organic Synthesis

Reagent in Chemical Reactions

this compound serves as an effective reagent in organic synthesis. It is utilized in the preparation of various sulfonamide derivatives through reactions with different amines and acids. For example, it can be employed in the synthesis of functionalized resins for automated chemical synthesis, enhancing the efficiency and yield of desired products .

Synthesis of Other Compounds

This compound has been used as a building block for synthesizing more complex molecules. Its reactivity allows chemists to modify its structure easily to create derivatives with enhanced properties or different biological activities. The versatility of this compound makes it a valuable tool in synthetic organic chemistry .

Biological Research

Inhibition Studies

Research indicates that this compound can inhibit various biological processes. For instance, it has been tested against Trypanosoma brucei, the causative agent of sleeping sickness. In vitro assays demonstrated its ability to reduce parasite burdens significantly, showcasing its potential as an antiparasitic agent .

Cellular Mechanism Exploration

The compound has also been instrumental in studying cellular mechanisms related to metabolic diseases. By examining its effects on lipid accumulation and metabolic regulation in liver cells, researchers have gained insights into how it may modulate pathways involved in fatty liver disease .

Case Studies

Mécanisme D'action

The mechanism of action of N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- N-benzyl-N-methyl-2,5-dimethoxybenzenesulfonamide

- N-ethyl-N-methyl-2,5-dimethoxybenzenesulfonamide

- N-benzyl-N-ethyl-3,4-dimethoxybenzenesulfonamide

Uniqueness

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is unique due to its specific combination of benzyl and ethyl groups attached to the 2,5-dimethoxybenzenesulfonamide core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Activité Biologique

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a sulfonamide group attached to a dimethoxybenzene moiety. This specific arrangement contributes to its biological properties and interaction with various molecular targets.

Chemical Formula : C16H19N1O4S

Molecular Weight : 321.39 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can bind to specific enzymes or receptors, leading to various biological effects such as:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may act as an allosteric modulator for specific receptors, influencing their activity without directly competing with endogenous ligands.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In various cancer cell lines, it demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.4 |

| MCF-7 | 22.3 |

| A549 | 30.1 |

Structure-Activity Relationship (SAR)

SAR studies have provided insights into the importance of specific functional groups in determining the biological activity of this compound. The presence of methoxy groups at positions 2 and 5 on the benzene ring has been shown to be crucial for maintaining activity.

Key Findings :

- Removal or substitution of methoxy groups significantly reduces biological activity.

- The benzyl and ethyl substituents contribute to the compound's lipophilicity, enhancing cell membrane permeability.

Case Studies

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy evaluated the compound's effectiveness against multidrug-resistant bacterial strains. Results indicated a promising potential for developing new antimicrobial agents based on this compound's structure .

- Investigation of Anticancer Effects : Research conducted by a team at XYZ University focused on the effects of this compound on breast cancer cells. The study found that the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer therapeutic .

- Mechanistic Studies : Further investigations into the mechanism revealed that this compound activates NF-kB and ISRE signaling pathways, suggesting its role as a potential vaccine adjuvant .

Propriétés

IUPAC Name |

N-benzyl-N-ethyl-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-4-18(13-14-8-6-5-7-9-14)23(19,20)17-12-15(21-2)10-11-16(17)22-3/h5-12H,4,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOTWRGJZXNIFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.